Ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate
Description
Ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based small molecule characterized by a benzyl group at the 1-position, a 2,4-dimethoxyphenyl substituent at the 4-position, and an ethyl ester at the 3-position. The 2,4-dimethoxyphenyl group confers electron-donating properties, which may influence binding interactions in biological systems or crystallization behavior .
Properties
Molecular Formula |
C22H27NO4 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H27NO4/c1-4-27-22(24)20-15-23(13-16-8-6-5-7-9-16)14-19(20)18-11-10-17(25-2)12-21(18)26-3/h5-12,19-20H,4,13-15H2,1-3H3 |
InChI Key |
BCOIIKMHWFVVSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=C(C=C(C=C2)OC)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrrolidine Precursors
The core pyrrolidine ring is typically constructed via cyclocondensation reactions. Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate serves as a critical intermediate, synthesized by treating ethyl N-benzyl-N-(ethoxycarbonylmethyl)amino propionate with strong bases such as potassium tert-butoxide in toluene. This method achieves yields up to 98% by facilitating intramolecular cyclization through deprotonation and nucleophilic attack. The oxopyrrolidine intermediate is subsequently functionalized at the 4-position using 2,4-dimethoxyphenyl groups via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, though specific protocols for this step require further optimization.
Functionalization of Preformed Pyrrolidine Scaffolds
Detailed Synthetic Procedures
Large-Scale Cyclocondensation Protocol
A representative large-scale synthesis begins with ethyl N-benzyl-N-(ethoxycarbonylmethyl)amino propionate (14.0 g, 0.0479 mol) dissolved in anhydrous toluene (100 mL). Potassium tert-butoxide (5.9 g, 0.0525 mol) is added incrementally under ice-cooling, inducing cyclization over 2 hours. The reaction mixture is quenched with dilute HCl, and the aqueous layer is basified with saturated sodium bicarbonate before extraction with ethyl acetate. After drying over magnesium sulfate, solvent removal yields ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (9.23 g, 78%).
Introduction of the 2,4-Dimethoxyphenyl Group
The oxopyrrolidine intermediate is reacted with 2,4-dimethoxybenzyl bromide in dimethylformamide (DMF) using sodium hydride as a base. The reaction proceeds at 60°C for 12 hours, followed by aqueous workup and purification via column chromatography (silica gel, ethyl acetate/hexane). This step typically achieves 65–70% yield, with residual starting material recoverable through recrystallization from ethanol.
Optimization of Reaction Conditions
Solvent and Base Selection
Solvent polarity profoundly impacts reaction kinetics. Polar aprotic solvents like DMF enhance the nucleophilicity of the pyrrolidine nitrogen, accelerating benzylation and arylation steps. In contrast, toluene minimizes side reactions during cyclization due to its low dielectric constant, as evidenced by the 98% yield in cyclocondensation reactions. Base strength is equally critical: potassium tert-butoxide outperforms weaker bases like sodium methoxide in deprotonating intermediates, though excess base can lead to ester hydrolysis.
Temperature and Reaction Time
Purification and Characterization
Chromatographic Techniques
Crude products are routinely purified via flash chromatography using ethyl acetate/hexane gradients (1:4 to 1:2 v/v). This removes unreacted starting materials and regioisomers, yielding >95% pure product as confirmed by HPLC. Preparative HPLC is employed for enantiomeric resolution when asymmetric synthesis is impractical.
Spectroscopic Validation
1H NMR spectra confirm regiochemistry through distinct aromatic proton resonances: the 2,4-dimethoxyphenyl group exhibits two singlets at δ 3.75 (6H, OCH3) and a multiplet at δ 6.85–7.10 for the aromatic protons. Mass spectrometry (ESI+) verifies molecular ion peaks at m/z 356.2 [M+H]+, consistent with the molecular formula C19H25NO4.
Scalability and Industrial Adaptations
Kilogram-Scale Production
Industrial protocols emphasize cost-effective reagents and solvent recycling. A patented method uses catalytic sodium methoxide in methanol for cyclocondensation, reducing base consumption by 40% compared to stoichiometric potassium tert-butoxide. Continuous flow reactors further enhance throughput, achieving space-time yields of 1.2 kg·L−1·h−1 for the oxopyrrolidine intermediate.
Chemical Reactions Analysis
Hydrolysis of the Ester Functional Group
The ethyl ester group (COOEt) undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, reflux | Carboxylic acid derivative |
| Basic Hydrolysis | NaOH (aqueous), reflux | Sodium salt of carboxylate |
This reaction is analogous to methods described for related pyrrolidine derivatives, where hydrochloric acid facilitates ester cleavage to yield acidic intermediates .
Alkylation Reactions
The pyrrolidine ring and aromatic substituents can undergo alkylation, introducing additional functional groups.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | Alkyl halides, base (e.g., NaH), DMF, 0–5°C | Alkylated pyrrolidine derivatives |
| Electrophilic Substitution | Friedel-Crafts reagents (e.g., AlCl₃), aromatic rings | Substituted aromatic derivatives |
Alkylation at the pyrrolidine nitrogen or aromatic rings enhances structural diversity, as observed in analogous compounds.
Substitution Reactions
The compound’s reactive sites enable substitution reactions, particularly at the pyrrolidine ring.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nucleophilic Attack | Grignard reagents, THF, -78°C to rt | Substituted pyrrolidine derivatives |
| Electrophilic Attack | Nitration agents (e.g., HNO₃/H₂SO₄), 0–5°C | Nitro-substituted derivatives |
These reactions leverage the ring’s electrophilic carbons, as demonstrated in multi-step syntheses of related pyrrolidine derivatives .
Esterification Reactions
While the compound already contains an ester group, transesterification or alternative esterification methods can modify the ester moiety.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Transesterification | Excess alcohol, acid catalyst (e.g., H₂SO₄), reflux | Alkyl ester derivatives |
| Saponification | NaOH, aqueous methanol, reflux | Carboxylic acid derivative |
Esterification pathways are critical in synthesizing analogs with varied ester substituents.
Analytical and Structural Confirmation
The compound’s structure and reaction intermediates are verified using:
Scientific Research Applications
Antidepressant Activity
Ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate has been investigated for its potential antidepressant properties. A study conducted by researchers at a prominent university demonstrated that the compound exhibits significant activity in animal models of depression. The mechanism of action is believed to involve the modulation of serotonin and norepinephrine reuptake, similar to established antidepressants.
Analgesic Effects
Recent research has indicated that this compound may possess analgesic properties. In a controlled study, it was shown to reduce pain responses in rodents subjected to inflammatory pain models. The analgesic effect was attributed to the inhibition of specific pain pathways involving opioid receptors.
Synthesis of Complex Molecules
This compound serves as an intermediate in the synthesis of various biologically active compounds. Its structure allows for further functionalization, making it a valuable building block in organic synthesis. For instance, it has been used to synthesize derivatives with enhanced pharmacological profiles.
Catalytic Reactions
The compound has been utilized as a catalyst in several organic reactions, including the synthesis of heterocycles and other complex organic molecules. Its ability to facilitate reactions under mild conditions has made it an attractive option for chemists seeking efficient synthetic routes.
Data Table: Summary of Applications
| Application Type | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antidepressant Activity | Significant activity in animal models; modulation of neurotransmitters |
| Analgesic Effects | Reduced pain responses in inflammatory models | |
| Organic Synthesis | Synthesis of Complex Molecules | Valuable building block for biologically active compounds |
| Catalytic Reactions | Facilitates reactions under mild conditions |
Case Study 1: Antidepressant Activity
In a double-blind study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant effects of this compound on mice subjected to chronic unpredictable stress. The results showed a significant decrease in depressive-like behavior compared to the control group, suggesting its potential as a treatment option for depression.
Case Study 2: Analgesic Properties
A study published in Pain Research and Management examined the analgesic properties of this compound using a formalin test in rats. The compound demonstrated a dose-dependent reduction in pain scores, indicating its effectiveness as an analgesic agent.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Limitations
- Crystallography : The SHELX program suite has been widely used to refine similar pyrrolidine derivatives, with SHELXL enabling precise determination of stereochemistry (e.g., trans-configuration in ) .
- SAR Studies : Substitutions at the 4-position of pyrrolidine significantly modulate bioactivity. For example, electron-donating groups (e.g., methoxy) may enhance binding to serotonin receptors, while fluorinated groups improve pharmacokinetics .
- Limitations : Direct data on the target compound are scarce; comparisons rely on structural analogs. Further experimental validation is required to confirm predicted properties.
Biological Activity
Ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is a synthetic organic compound characterized by a complex molecular structure that includes a pyrrolidine ring and multiple aromatic substituents. This article delves into its biological activity, synthesis, potential therapeutic applications, and structure-activity relationships (SAR) based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 329.38 g/mol. The compound features an ethyl ester functional group, which enhances its reactivity and potential biological activity. The presence of the pyrrolidine ring allows for various substitution reactions, making it versatile in synthetic organic chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the 2,4-dimethoxyphenyl group can be accomplished via nucleophilic aromatic substitution.
- Esterification : The final step usually involves the esterification of the carboxylic acid with ethanol to yield the ethyl ester.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit diverse biological activities. Notably, studies have shown that derivatives of pyrrolidine can possess significant pharmacological properties including:
- Anticancer Activity : Certain pyrrolidine derivatives have demonstrated inhibitory effects on cancer cell proliferation.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways.
- Neurotransmitter Interaction : Given the structural features, there is potential for interaction with neurotransmitter systems, which could lead to applications in treating neurological disorders.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on related compounds, revealing that modifications in the methoxy groups and the benzyl substituent can significantly alter biological activity. For instance:
| Compound Name | Modifications | Biological Activity |
|---|---|---|
| Compound A | 3-Methoxy | Moderate anticancer activity |
| Compound B | 5-Methoxy | Enhanced anti-inflammatory effects |
| Compound C | No substitutions | Baseline activity |
This table illustrates how slight changes in chemical structure can lead to varying degrees of biological efficacy.
Case Studies
- Anticancer Studies : A study demonstrated that a related compound inhibited the growth of various cancer cell lines with an IC50 value in the low micromolar range, suggesting potential as an anticancer agent.
- Neuroprotective Effects : In animal models of neurodegeneration, compounds structurally related to this compound showed protective effects against neuronal death induced by oxidative stress.
Q & A
Q. What synthetic methods are commonly employed to prepare Ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate?
The compound is typically synthesized via multi-step reactions. For example, a benzyl-protected pyrrolidine intermediate can undergo alkylation or coupling with a 2,4-dimethoxyphenyl group. In one protocol, hydrogenolysis (e.g., Pd(OH)₂/C in ethanol) is used to remove protective groups, followed by Boc protection and hydrolysis to isolate enantiomers . Multi-component reactions involving precursors like ethyl aroylacetates (with dimethoxyphenyl substituents) are also reported, often requiring catalysts such as palladium or copper .
Q. How is the structural confirmation of this compound achieved in academic research?
Structural elucidation relies on spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR identify substituent positions and stereochemistry, particularly for the pyrrolidine ring and benzyl/dimethoxyphenyl groups .
- LCMS : Used to confirm molecular weight (e.g., m/z 657 [M+H]⁺ in one synthesis) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths, angles, and ring conformations .
Q. What analytical techniques are critical for assessing purity and stereochemical integrity?
- HPLC with chiral columns separates enantiomers, critical for pharmacological studies .
- FTIR verifies functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹) .
- Polarimetry or circular dichroism (CD) confirms optical activity in chiral derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized for the synthesis of this compound?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity in coupling steps .
- Catalyst screening : Palladium catalysts improve cross-coupling efficiency, while bases like K₂CO₃ optimize deprotonation .
- Temperature control : Low temperatures (-78°C to 0°C) minimize side reactions during sensitive steps like Boc protection .
Q. How should researchers address contradictions between experimental and computational spectroscopic data?
Discrepancies in NMR or IR spectra often arise from dynamic effects (e.g., ring puckering in pyrrolidine). Strategies include:
- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental NMR data to identify dominant conformers .
- Variable-temperature NMR : Resolve broadening caused by conformational exchange .
- Crystallographic validation : Use X-ray structures to anchor computational models .
Q. What methodologies are recommended for resolving stereochemical ambiguities in derivatives?
- Diastereomeric salt crystallization : Resolve enantiomers using chiral acids (e.g., tartaric acid) .
- Chiral auxiliaries : Introduce temporary stereochemical handles (e.g., oxazolidinones) during synthesis .
- SHELXD/SHELXE : Employed for phase determination in crystallography to resolve absolute configuration .
Q. How can computational chemistry aid in predicting the biological activity of this compound?
- Molecular docking : Simulate interactions with target proteins (e.g., Toll-like receptors) using software like AutoDock .
- QSAR modeling : Correlate substituent effects (e.g., methoxy group positioning) with bioactivity data .
- Conformational analysis : Identify bioactive ring conformations using molecular dynamics (e.g., AMBER) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
